molecular formula C6H6N4 B3153202 5-(Aminomethyl)pyrimidine-2-carbonitrile CAS No. 754165-23-6

5-(Aminomethyl)pyrimidine-2-carbonitrile

Cat. No. B3153202
M. Wt: 134.14 g/mol
InChI Key: KSWGPGWIHUIGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)pyrimidine-2-carbonitrile is a heterocyclic compound with the empirical formula C7H7N3 and a molecular weight of 133.15 . It is part of a class of compounds known as pyrimidine-5-carbonitriles .


Synthesis Analysis

A series of pyrimidine-5-carbonitrile derivatives has been synthesized as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were evaluated for their in vitro cytotoxic activities against various human tumor cell lines . Another series of pyrimidine-5-carbonitrile derivatives was designed and synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyrimidine-2-carbonitrile is characterized by a pyrimidine ring with an aminomethyl group at the 5-position and a carbonitrile group at the 2-position .


Chemical Reactions Analysis

Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M .


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidine-2-carbonitrile is a solid compound . Its SMILES string is NCc1ccc (nc1)C#N and its InChI key is ZIFSWCUCJMIKQC-UHFFFAOYSA-N .

Safety And Hazards

The safety information for 5-(Aminomethyl)pyrimidine-2-carbonitrile indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification system . The hazard statements include H301 and the precautionary statements include P301 + P310 .

Future Directions

Research on pyrimidine-5-carbonitrile derivatives is ongoing, with a focus on designing and synthesizing new compounds with potential anticancer and anti-inflammatory properties . These compounds are being evaluated for their cytotoxic activities against various cancer cell lines and their inhibitory activities against key enzymes .

properties

IUPAC Name

5-(aminomethyl)pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGPGWIHUIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrimidine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)pyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)pyrimidine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)pyrimidine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Aminomethyl)pyrimidine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)pyrimidine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)pyrimidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.